

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyltin Compounds

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Compound of Interest

Compound Name: **Diphenyltin**

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing **diphenyltin** compounds. It is designed to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to illustrate key processes. The information is curated for professionals engaged in organometallic chemistry, materials science, and drug discovery, where organotin compounds, particularly **diphenyltin** derivatives, are of significant interest for their potential as catalysts, stabilizers, and therapeutic agents.[1][2][3]

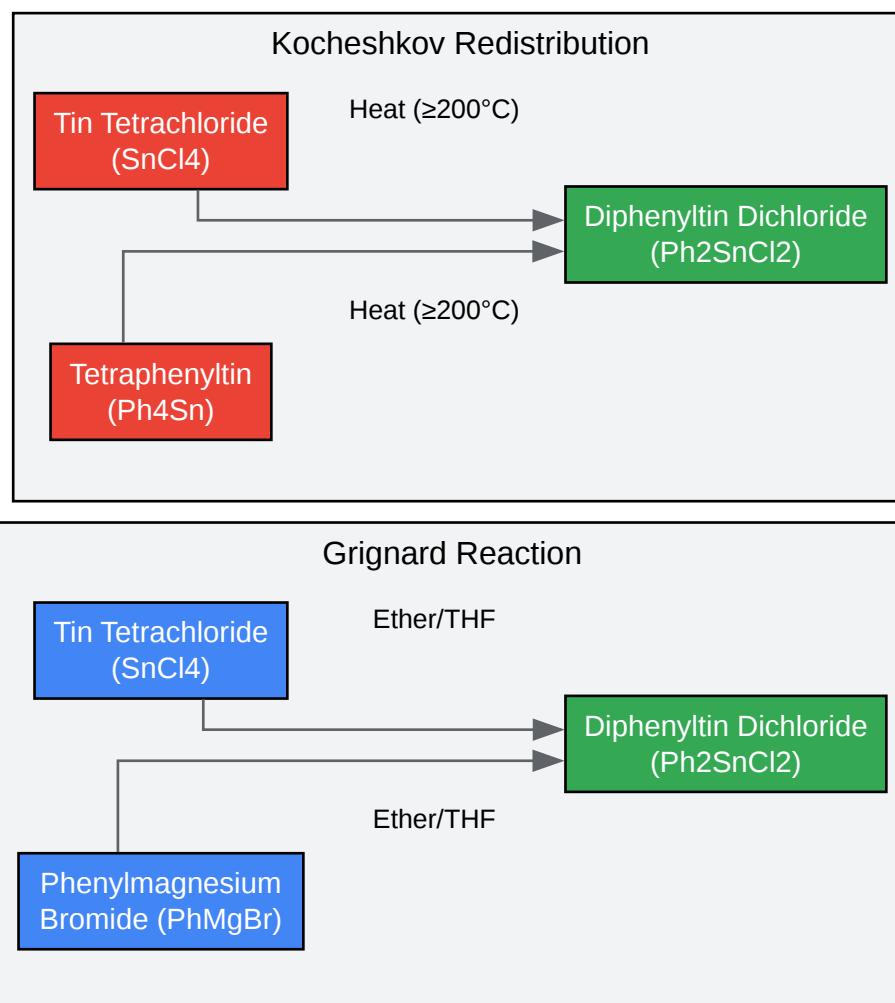
Synthesis of Diphenyltin Compounds

The synthesis of **diphenyltin** derivatives typically begins with a suitable precursor, most commonly **diphenyltin** dichloride (Ph_2SnCl_2). This key intermediate can be synthesized through several established methods, which then opens pathways to a variety of other **diphenyltin** compounds through substitution or reduction reactions.

Synthesis of Diphenyltin Dichloride (Ph_2SnCl_2)

Diphenyltin dichloride is a foundational precursor for many other **diphenyltin** compounds.[2] The two primary industrial and laboratory-scale synthesis routes are the Kocheshkov redistribution reaction and the Grignard reaction.[4][5]

- Kocheshkov Redistribution: This method involves the reaction of tetraphenylin (Ph₄Sn) with tin tetrachloride (SnCl₄) at elevated temperatures. The stoichiometry of the reactants determines the primary product. For **diphenyltin** dichloride, a 1:1 molar ratio is used.[5]
 - Reaction: Ph₄Sn + SnCl₄ → 2 Ph₂SnCl₂
- Grignard Reaction: This classic organometallic reaction uses a Grignard reagent, phenylmagnesium bromide (PhMgBr), to introduce phenyl groups to tin tetrachloride. Careful control of the stoichiometry is crucial to favor the formation of the diphenyl-substituted product.[5][6][7]
 - Reaction: 2 PhMgBr + SnCl₄ → Ph₂SnCl₂ + 2 MgBrCl

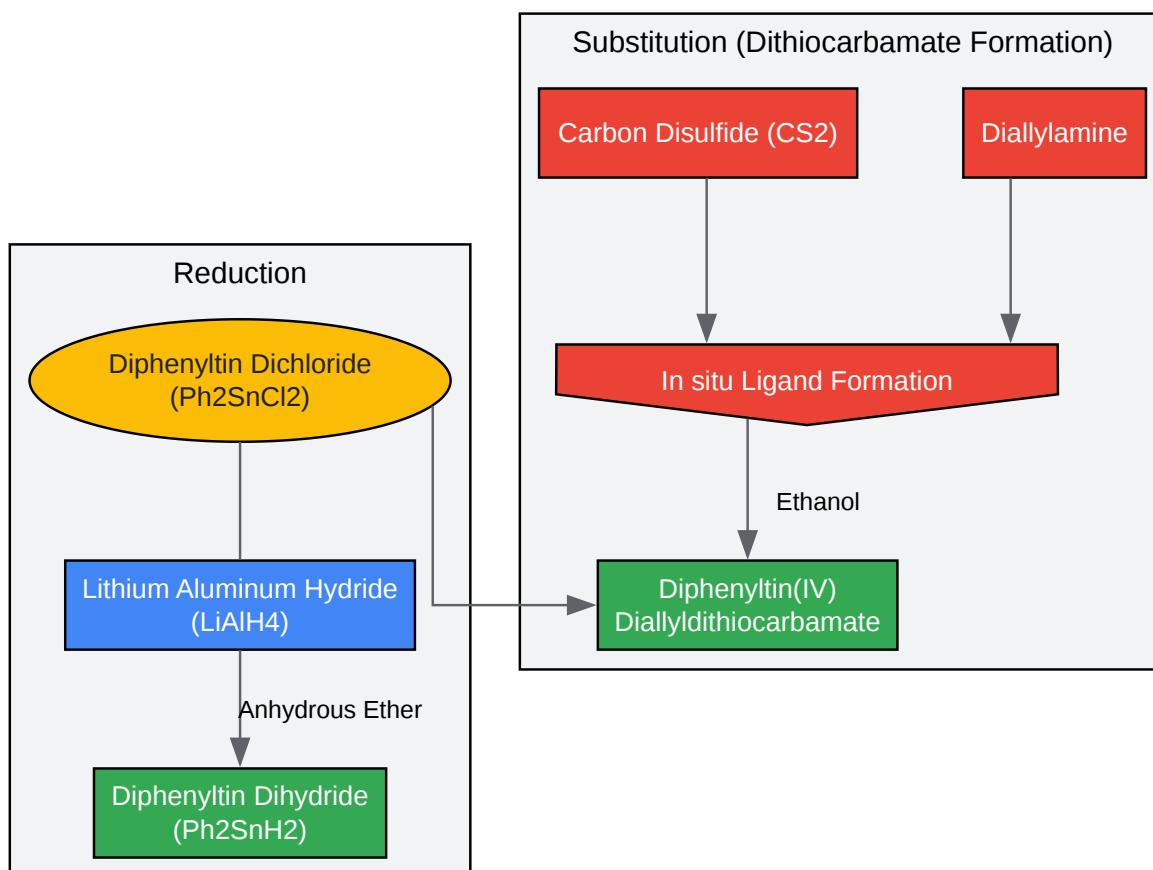


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Caption: Primary synthesis routes for **Diphenyltin** Dichloride.

Synthesis of Diphenyltin Derivatives

Once obtained, **diphenyltin** dichloride can be used to synthesize a range of derivatives. Key examples include the reduction to **diphenyltin** dihydride and substitution reactions to form complexes like dithiocarbamates.



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Caption: Synthesis pathways from **Diphenyltin** Dichloride to derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key **diphenyltin** compounds.

Protocol: Synthesis of Diphenyltin Dihydride (Ph_2SnH_2) via Reduction

This protocol details the reduction of **diphenyltin** dichloride using lithium aluminum hydride (LiAlH_4).^[8]

- Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert, anhydrous nitrogen atmosphere throughout the reaction.
- Reagents: Anhydrous diethyl ether is used as the solvent. **Diphenyltin** dichloride (Ph_2SnCl_2) and lithium aluminum hydride (LiAlH_4) are the reactants.
- Procedure: a. A solution of **diphenyltin** dichloride in anhydrous diethyl ether is charged into the reaction flask. b. The flask is cooled to 0 °C in an ice bath. c. A solution of lithium aluminum hydride (0.5 molar equivalents relative to Ph_2SnCl_2) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The stoichiometry is critical to prevent over-reduction.^[8] d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- Workup and Purification: a. The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose excess LiAlH_4 . b. The resulting mixture is filtered to remove the inorganic salts (LiCl and AlCl_3). c. The organic filtrate is collected and the solvent is removed under reduced pressure to yield **diphenyltin** dihydride. Note: **Diphenyltin** dihydride can be unstable and may decompose upon heating, sometimes yielding metallic tin and benzene.^[9]

Protocol: Synthesis of Diphenyltin(IV) Diallyldithiocarbamate

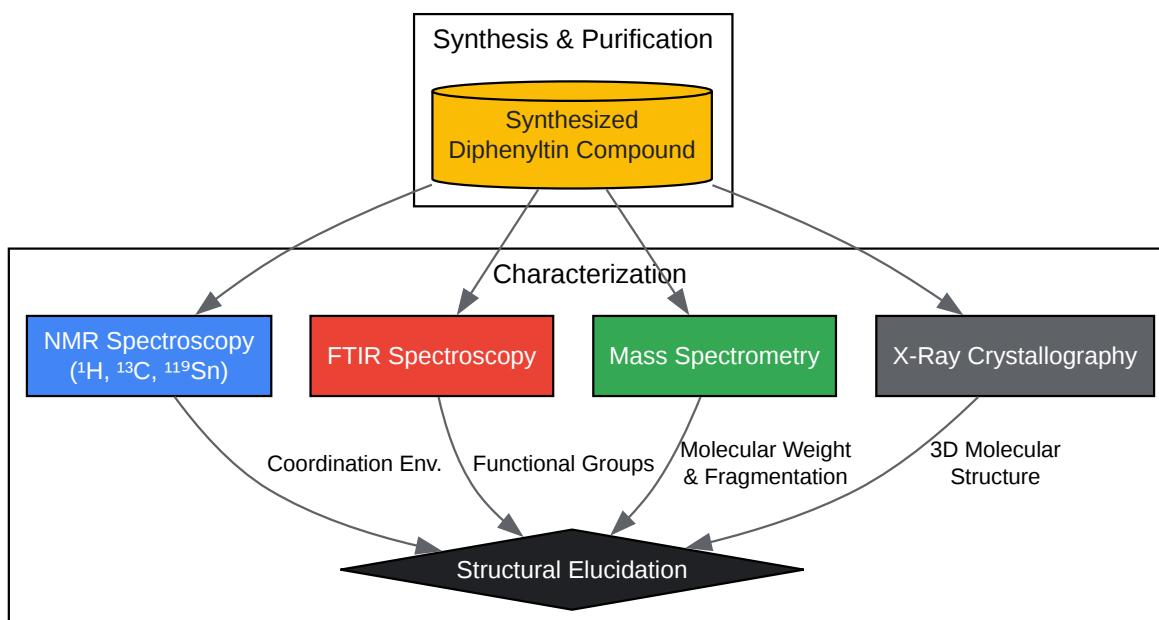
This protocol describes an *in situ* method for preparing a dithiocarbamate complex.^[10]

- Setup: A round-bottom flask is equipped with a magnetic stirrer and cooled in an ice bath to approximately 4 °C.

- Reagents: Diallylamine, carbon disulfide (CS₂), and **diphenyltin** dichloride (Ph₂SnCl₂) are used. Ethanol serves as the solvent.
- Procedure: a. Diallylamine (30 mmol) is dissolved in ethanol in the cooled flask. b. Carbon disulfide (30 mmol) is added directly to the diallylamine solution. The mixture is stirred at 4 °C for 2 hours to facilitate the formation of the dithiocarbamate ligand. c. A solution of **diphenyltin** dichloride (15 mmol, 0.5 equivalents) in ethanol is added dropwise to the reaction mixture. d. The mixture is stirred for an additional 2-3 hours at the same temperature.
- Workup and Purification: a. The precipitate that forms is collected by filtration. b. The solid product is washed with cold ethanol to remove any unreacted starting materials and byproducts. c. The purified product is dried in a desiccator.[10]

Characterization Methods

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of **diphenyltin** compounds.



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Caption: A general workflow for the characterization of **diphenyltin** compounds.

Spectroscopic and Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organotin compounds in solution.[11]
 - ^1H and ^{13}C NMR: Provide information about the organic ligands (e.g., phenyl groups) attached to the tin atom. Aromatic protons of the phenyl group typically appear in the range of 7.2-8.1 ppm in ^1H NMR spectra.[12]
 - ^{119}Sn NMR: This technique is highly sensitive to the coordination number and geometry of the tin center. The chemical shifts can indicate whether the tin atom is four-, five-, or six-coordinate.[11][13] For example, a ^{119}Sn signal at -467 ppm is indicative of a hexacoordinated tin center in a dithiocarbamate complex.[13]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of bonds within the molecule, confirming the presence of specific functional groups and the coordination of ligands to the tin atom.[14][15]
 - Key Bands: New bands appearing in the regions of 500-580 cm^{-1} and 440-450 cm^{-1} can often be assigned to Sn-O and Sn-N vibrations, respectively.[11] The Sn-C stretching vibration for **diphenyltin** compounds is typically found in the far-IR region.[12] A strong absorption band between 325–386 cm^{-1} can indicate Sn-S stretching.[12]
- Mass Spectrometry (MS): MS provides information on the molecular weight and isotopic distribution of the compound, which is characteristic for tin. Fragmentation patterns observed in the mass spectrum can help confirm the structure.[16][17] Electrospray ionization (ESI) is a common technique for analyzing organotin complexes.[16]
- X-Ray Crystallography: This is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the coordination geometry around the tin atom.[18][19] For many **diphenyltin** complexes, it reveals distorted trigonal bipyramidal or octahedral geometries.[20][21]

Data Presentation

The following tables summarize key quantitative data for representative **diphenyltin** compounds.

Table 1: Physicochemical Properties of Diphenyltin Dichloride

Property	Value	Reference(s)
Chemical Formula	C ₁₂ H ₁₀ Cl ₂ Sn	[2][22]
Molecular Weight	343.81 g/mol	[22][23]
Appearance	White to light yellow crystalline solid	[2][22][24]
Melting Point	41-43 °C	[22][24][25]
Boiling Point	333-337 °C (decomposes)	[22][24]
Solubility	Sparingly soluble in water (2.4E-3 g/L at 25°C); moderately soluble in organic solvents.	[2][24][25]

Table 2: Representative Spectroscopic Data for Diphenyltin Derivatives

Technique	Feature	Typical Range / Observation	Compound Class	Reference(s)
¹ H NMR	Aromatic Protons (Ph-Sn)	δ 7.2 - 8.1 ppm	General Diphenyltin	[12]
¹¹⁹ Sn NMR	Chemical Shift	δ ~ -467 ppm	Hexacoordinated Dithiocarbamate	[13]
FTIR	ν (Sn-O)	503 - 580 cm ⁻¹	Carboxylates/Oxides	[11][26]
FTIR	ν (Sn-N)	439 - 540 cm ⁻¹	Amine/Imine Complexes	[11][26]
FTIR	ν (Sn-S)	325 - 386 cm ⁻¹	Dithiocarbamates	[12]
FTIR	ν (Sn-C)	~260 cm ⁻¹	General Diphenyltin	[12]

Table 3: In Vitro Cytotoxicity of Selected Diphenyltin(IV) Dithiocarbamate Compounds

Many **diphenyltin** compounds are investigated for their potential as anticancer agents. Their efficacy is often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.

Compound	Cell Line	IC ₅₀ Value (μM)	Reference(s)
Diphenyltin(IV) diisopropyl dithiocarbamate	Jurkat E6.1 (T-cell leukemia)	1.05 - 1.45	[27]
Diphenyltin(IV) diisopropyl dithiocarbamate	CCL-119 (leukemia)	4.16 ± 0.44	[28]
Diphenyltin(IV) dithiocarbamate derivatives	CCL-119 (leukemia)	0.18 - 3.10	[1]
Diphenyltin(IV) N-methyl-N-hydroxyethylidithiocarbamate	KMST-6 (fibrosarcoma)	2.52 ± 0.02	[13]

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